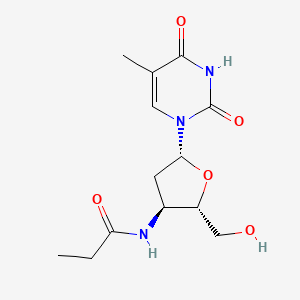
Thymidine, 3'-deoxy-3'-((1-oxopropyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- is a modified nucleoside analog derived from thymidine. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The modification at the 3’ position with a 1-oxopropylamino group alters its biochemical properties, making it a valuable tool for research and therapeutic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- typically involves the selective protection of the hydroxyl groups on thymidine, followed by the introduction of the 1-oxopropylamino group at the 3’ position. This can be achieved through a series of steps including:
- Protection of the 5’-hydroxyl group.
- Activation of the 3’-hydroxyl group.
- Introduction of the 1-oxopropylamino group via nucleophilic substitution.
- Deprotection of the 5’-hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective activation steps is crucial to achieve the desired modification at the 3’ position without affecting other functional groups on the thymidine molecule.
Types of Reactions:
Oxidation: Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- can undergo oxidation reactions, particularly at the 1-oxopropylamino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, allowing for further modification of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidized derivatives with modified functional groups.
- Reduced derivatives with altered chemical properties.
- Substituted products with various functional groups at the 3’ position.
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and oligonucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can be incorporated into DNA, disrupting the replication process of viruses and cancer cells.
Industry: Utilized in the production of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- involves its incorporation into DNA during replication. The presence of the 1-oxopropylamino group at the 3’ position interferes with the normal base-pairing and elongation processes, leading to the termination of DNA synthesis. This disruption can inhibit the proliferation of viruses and cancer cells, making it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Thymidine: The parent compound, which lacks the 1-oxopropylamino modification.
3’-Amino-3’-deoxythymidine: A related compound with an amino group at the 3’ position.
2’-Deoxy-5-fluorouridine: Another nucleoside analog with modifications at the 2’ and 5’ positions.
Uniqueness: Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- is unique due to the specific modification at the 3’ position, which imparts distinct biochemical properties. This modification enhances its potential as a therapeutic agent by improving its ability to disrupt DNA synthesis in target cells.
Propiedades
Número CAS |
132149-29-2 |
|---|---|
Fórmula molecular |
C13H19N3O5 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H19N3O5/c1-3-10(18)14-8-4-11(21-9(8)6-17)16-5-7(2)12(19)15-13(16)20/h5,8-9,11,17H,3-4,6H2,1-2H3,(H,14,18)(H,15,19,20)/t8-,9+,11+/m0/s1 |
Clave InChI |
JPTSFLIVJXAMNW-IQJOONFLSA-N |
SMILES isomérico |
CCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canónico |
CCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















